molecular formula C19H23N3O B2635277 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2129290-79-3

1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2635277
CAS No.: 2129290-79-3
M. Wt: 309.413
InChI Key: WYKOGNQULGFKDQ-UHFFFAOYSA-N
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Description

  • The indole derivative is then subjected to Friedel-Crafts acylation to introduce the carbonyl group at the 5-position.
  • Reagents: Acyl chloride, aluminum chloride (AlCl₃).
  • Reaction conditions: Anhydrous conditions, controlled temperature.
  • Formation of the Piperidine Ring:

    • The piperidine ring is synthesized separately, often starting from 3,3-dimethylbutyronitrile.
    • Reaction conditions: Basic medium, room temperature.
  • Coupling of Indole and Piperidine Moieties:

    • The final step involves coupling the indole and piperidine derivatives through a nucleophilic substitution reaction.
    • Reagents: Suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Anhydrous conditions, room temperature.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    • Use of continuous flow reactors to maintain consistent reaction conditions.
    • Implementation of automated systems for precise control of temperature, pressure, and reagent addition.
    • Purification methods such as crystallization or chromatography to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Indole Moiety:

      • Starting from a suitable precursor such as 2,3-dimethylaniline, the indole ring is formed through a Fischer indole synthesis.
      • Reaction conditions: Acidic medium, elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

    • Oxidation:

      • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
      • Conditions: Acidic or basic medium, elevated temperatures.
      • Products: Oxidized derivatives of the indole or piperidine rings.
    • Reduction:

      • Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
      • Conditions: Anhydrous conditions, room temperature.
      • Products: Reduced forms of the carbonyl or nitrile groups.
    • Substitution:

      • Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
      • Conditions: Varies depending on the reagent and desired substitution.
      • Products: Substituted derivatives at the indole or piperidine rings.

    Common Reagents and Conditions:

      Oxidizing agents: Potassium permanganate, chromium trioxide.

      Reducing agents: Lithium aluminum hydride, sodium borohydride.

      Substituting agents: Halogenating agents, nucleophiles.

    Major Products:

    • Oxidized or reduced derivatives depending on the reaction conditions.
    • Substituted products with various functional groups attached to the indole or piperidine rings.

    Scientific Research Applications

    1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its unique chemical reactivity and stability.
    • Biology:

      • Investigated for potential biological activity, including antimicrobial and anticancer properties.
      • Used in the development of probes for biological imaging.
    • Medicine:

      • Explored as a potential drug candidate for various therapeutic areas.
      • Studied for its interactions with biological targets such as enzymes and receptors.
    • Industry:

      • Utilized in the development of advanced materials with specific properties.
      • Applied in the synthesis of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism of action of 1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile depends on its specific application:

    • Biological Activity:

      • The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
      • Molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
    • Chemical Reactivity:

      • The indole and piperidine rings provide sites for various chemical reactions, influencing the compound’s reactivity.
      • The carbonyl and nitrile groups can participate in nucleophilic or electrophilic reactions, affecting the overall mechanism.

    Comparison with Similar Compounds

    1-(2,3-Dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with other compounds that have similar structures or functionalities:

      Similar Compounds:

    Uniqueness:

    • The combination of an indole moiety with a piperidine ring and the presence of both carbonyl and nitrile groups make this compound unique.
    • Its specific structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(2,3-dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23N3O/c1-12-13(2)21-16-7-6-14(10-15(12)16)18(23)22-9-5-8-19(3,4)17(22)11-20/h6-7,10,17,21H,5,8-9H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WYKOGNQULGFKDQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3C#N)(C)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    309.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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